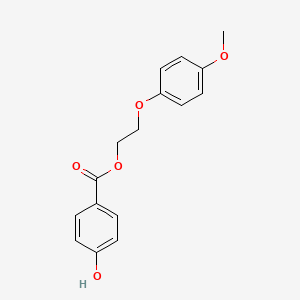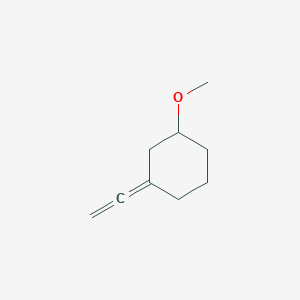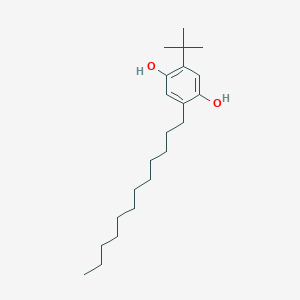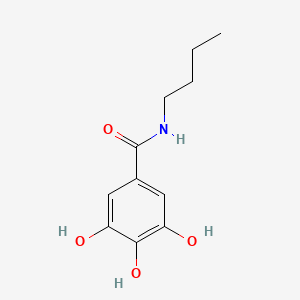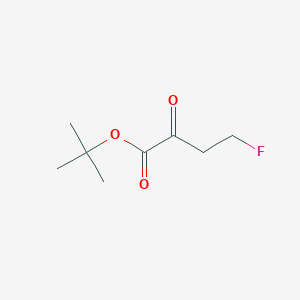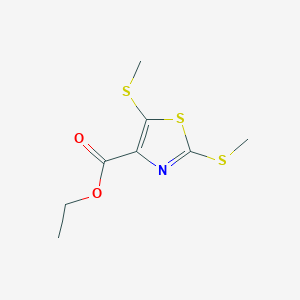
4,4'-Sulfonylbis(2,5-diethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Sulfonylbis(2,5-diethylphenol) is an organic compound with the molecular formula C20H26O4S. It is a bisphenol derivative where two 2,5-diethylphenol units are linked by a sulfonyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonylbis(2,5-diethylphenol) typically involves the reaction of 2,5-diethylphenol with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the sulfonyl linkage .
Industrial Production Methods
In industrial settings, the production of 4,4’-Sulfonylbis(2,5-diethylphenol) may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfonylbis(2,5-diethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4,4’-Sulfonylbis(2,5-diethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4,4’-Sulfonylbis(2,5-diethylphenol) involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can also interact with various biological molecules, affecting their function. These interactions can modulate biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Another bisphenol derivative with similar structural features but different substituents.
4,4’-Sulfonylbis(phenol): Lacks the ethyl groups present in 4,4’-Sulfonylbis(2,5-diethylphenol).
4,4’-Dihydroxydiphenyl sulfone: Similar sulfonyl linkage but different phenolic substituents.
Uniqueness
4,4’-Sulfonylbis(2,5-diethylphenol) is unique due to the presence of ethyl groups on the phenolic rings, which can influence its chemical reactivity and physical properties. These structural differences can result in distinct biological and industrial applications compared to other similar compounds .
Properties
CAS No. |
114804-28-3 |
|---|---|
Molecular Formula |
C20H26O4S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-(2,5-diethyl-4-hydroxyphenyl)sulfonyl-2,5-diethylphenol |
InChI |
InChI=1S/C20H26O4S/c1-5-13-11-19(15(7-3)9-17(13)21)25(23,24)20-12-14(6-2)18(22)10-16(20)8-4/h9-12,21-22H,5-8H2,1-4H3 |
InChI Key |
RPKHPTBQEYFRIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2CC)O)CC)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


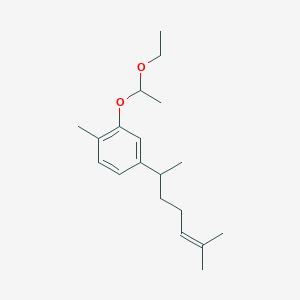
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)
![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
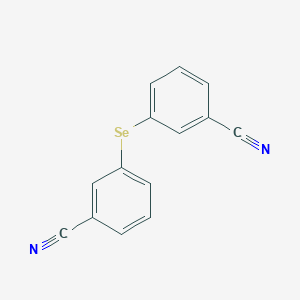
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

